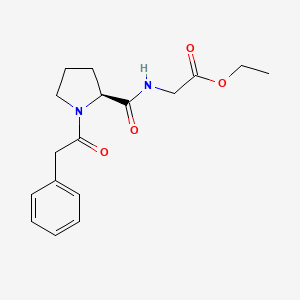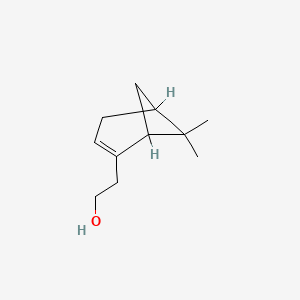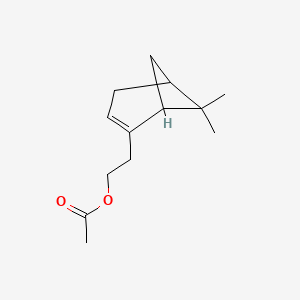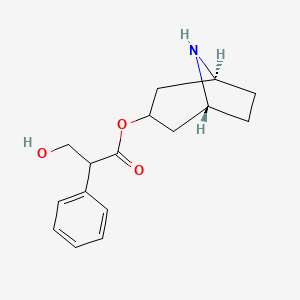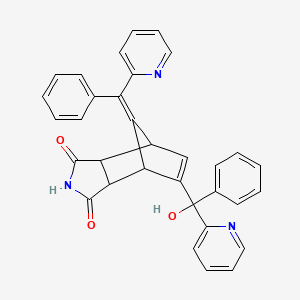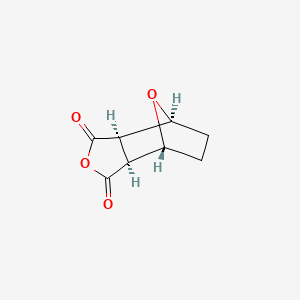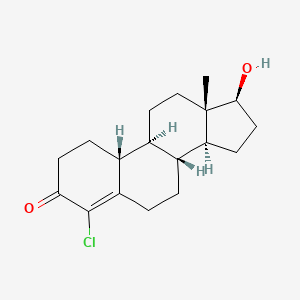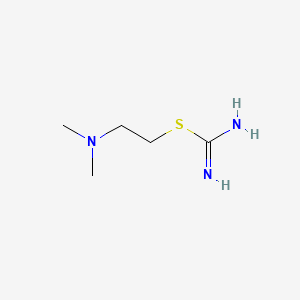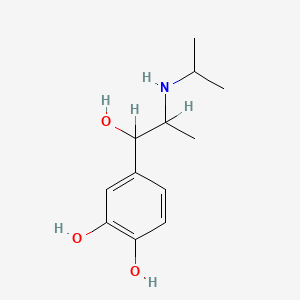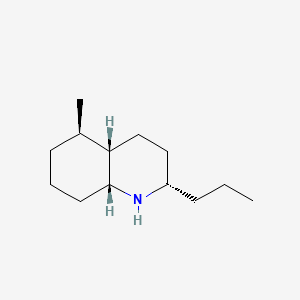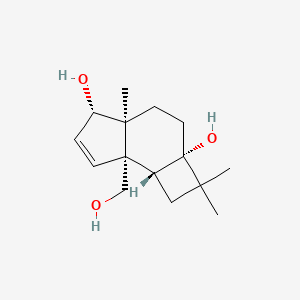
16-Épinormacusine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Epinormacusine B is a chemical compound belonging to the class of alkaloids. It is derived from the plant Voacanga africana and has shown significant potential in various scientific research fields. This compound is known for its unique structural properties and diverse applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
16-Epinormacusine B has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex alkaloids and natural products.
Biology: It is used to study cellular processes and interactions due to its unique structural properties.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16-Epinormacusine B involves several key steps. One of the primary methods includes the stereospecific and enantiospecific total synthesis from commercially available d-tryptophan methyl ester. The process involves a combination of the asymmetric Pictet-Spengler reaction, Dieckmann cyclization, and a stereocontrolled intramolecular enolate-driven palladium-mediated cross-coupling reaction . Another method employs a chemospecific and regiospecific hydroboration/oxidation at the C(16)-C(17) position .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of commercially available starting materials and well-established reaction conditions facilitates the potential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 16-Epinormacusine B undergoes various chemical reactions, including:
Oxidation: The oxidation of the 16-hydroxymethyl group present in the axial position is achieved with the Corey-Kim reagent.
Reduction: Reduction reactions can be performed using reagents like TFA/Et3SiH.
Substitution: Substitution reactions involving the nitrogen atom in the indole ring are also possible.
Common Reagents and Conditions:
Oxidation: Corey-Kim reagent
Reduction: Trifluoroacetic acid (TFA) and triethylsilane (Et3SiH)
Substitution: Various nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various derivatives of 16-Epinormacusine B, such as 16-epivellosimine and polyneuridine aldehyde .
Mécanisme D'action
The mechanism of action of 16-Epinormacusine B involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known to interact with various cellular receptors and enzymes, influencing cellular processes and signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- 16-Epinormacusine B
- 16-Epiaffinisine
- Dehydro-16-epiaffinisine
- Norfluorocurarine-N(4)-oxide
- 16-Decarbomethoxyvoacamine-pseudoindoxyl
Comparison: 16-Epinormacusine B stands out due to its unique structural features and the specific reactions it undergoes. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and potential applications in various fields. Its unique stereochemistry and functional groups make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
604-99-9 |
|---|---|
Formule moléculaire |
C19H22N2O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
[(1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |
InChI |
InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2-/t13-,15+,17-,18-/m0/s1 |
Clé InChI |
VXTDUGOBAOLMED-VICVVEARSA-N |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |
SMILES isomérique |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO |
SMILES canonique |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Normacusine B; Tombozin; Tombozine; Vellosiminol; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


